molecular formula C18H21N2O4P B14993034 Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate

Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B14993034
M. Wt: 360.3 g/mol
InChI Key: JRSUBZCQXQYVGJ-UHFFFAOYSA-N
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Description

Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates This compound is characterized by the presence of a naphthalene ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method involves the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is a type of click chemistry. This reaction uses diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced phosphonate derivatives.

    Substitution: Formation of substituted phosphonate compounds.

Scientific Research Applications

Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes. This interaction can disrupt normal enzyme function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N2O4P

Molecular Weight

360.3 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-methyl-2-naphthalen-1-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H21N2O4P/c1-4-22-25(21,23-5-2)18-17(19-3)24-16(20-18)15-12-8-10-13-9-6-7-11-14(13)15/h6-12,19H,4-5H2,1-3H3

InChI Key

JRSUBZCQXQYVGJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NC)OCC

Origin of Product

United States

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